3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide (CAS 1082251-86-2) is a synthetic small molecule composed of a benzofuran core, a 3-amino substituent, and an N-linked 1,3-benzodioxole (benzo[d][1,3]dioxole) ring. With a molecular formula of C₁₆H₁₂N₂O₄ and a molecular weight of 296.28 g/mol, this compound represents a structurally differentiated member within the benzofuran-2-carboxamide class.

Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
CAS No. 1082251-86-2
Cat. No. B1517040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide
CAS1082251-86-2
Molecular FormulaC16H12N2O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)N
InChIInChI=1S/C16H12N2O4/c17-14-10-3-1-2-4-11(10)22-15(14)16(19)18-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8,17H2,(H,18,19)
InChIKeyUFFYBHHRGOBBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-Amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide (CAS 1082251-86-2) and Why It Matters for Research Procurement


3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide (CAS 1082251-86-2) is a synthetic small molecule composed of a benzofuran core, a 3-amino substituent, and an N-linked 1,3-benzodioxole (benzo[d][1,3]dioxole) ring . With a molecular formula of C₁₆H₁₂N₂O₄ and a molecular weight of 296.28 g/mol, this compound represents a structurally differentiated member within the benzofuran-2-carboxamide class . It is commercially available from multiple suppliers offering purities of 95% to 98%, with confirmed identity by NMR and mass spectrometry . Its unique combination of a hydrogen-bond-donating 3-amino group and the methylenedioxy-substituted aromatic ring distinguishes it from close analogs lacking either functional element, making it a chemically attractive scaffold for medicinal chemistry and probe development [1].

Why You Cannot Simply Substitute 3-Amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide with Generic Benzofuran-2-Carboxamides


In-class benzofuran-2-carboxamides are not interchangeable because the 3-amino group is a recognized pharmacophoric element for target engagement. The patent literature explicitly claims 3-amino-substituted benzofuran-2-carboxamides as inhibitors of leukocyte adherence [1], while SAR studies show that 3-substitution critically modulates both potency and selectivity in benzofuran-based scaffolds targeting SERCA2a and other enzymes [2]. Simultaneously, the N-(1,3-benzodioxol-5-yl) terminus introduces a methylenedioxyphenyl moiety found in numerous endothelin receptor antagonists and protease inhibitors, where removal of either oxygen atom sharply diminishes target affinity [3]. Compounds lacking the 3-amino group (e.g., CAS 793712-73-9) or bearing an acetylated amino (e.g., CAS 872612-81-2) are structurally distinct chemical entities with predicted differences in solubility, hydrogen-bonding capacity, and metabolic susceptibility, directly impacting their fitness for any given assay or synthetic sequence [4].

Head-to-Head Technical Evidence: Where 3-Amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide Diverges from Its Closest Analogs


3-Amino Substituent Enables Dual H-Bond Donor/Acceptor Properties Absent in Des-Amino Analog CAS 793712-73-9

The target compound possesses a free 3-amino group (NH₂) capable of acting as both a hydrogen-bond donor and acceptor, whereas N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (CAS 793712-73-9) lacks this substituent entirely . The presence of the amino group introduces two additional H-bond donor sites (calculated as 2 for the target vs. 1 for CAS 793712-73-9) and one additional acceptor site, significantly altering the compound's pharmacophore profile and predicted binding interactions . In the class of 3-amino benzofuran-2-carboxamides, the amino group is specifically claimed as critical for inhibition of leukocyte adherence to vascular endothelium, a property not observed in des-amino congeners [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Free 3-Amino Group Confers Synthetic Tractability for Downstream Derivatization Versus Acetylated Analog CAS 872612-81-2

The primary 3-amino group of the target compound is a reactive handle directly available for amide coupling, reductive amination, or sulfonamide formation without requiring a deprotection step. In contrast, 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (CAS 872612-81-2) bears an acetylated amine that must first be hydrolyzed under acidic or basic conditions, adding at least one synthetic step and potentially compromising the benzofuran or benzodioxole ring integrity . Vendor-supplied purity for the target compound is consistently reported at 95–98% (AKSci 95%, Leyan 98%), whereas the acetamido analog is listed as a discontinued research compound with no certified purity data readily available .

Synthetic chemistry Library synthesis Amide coupling

Benzodioxole Moiety Structurally Mimics Endothelin Receptor Pharmacophore Elements Absent in Simple Phenyl Analogs

The 1,3-benzodioxole (methylenedioxyphenyl) group is a privileged substructure in endothelin (ET) receptor antagonists. Literature data show that simple deletion of either oxygen atom from the benzodioxole system (i.e., replacing with dihydrobenzofuran or phenyl) yields subnanomolar to low nanomolar affinity shifts at the ETA receptor [1]. The target compound incorporates this intact benzodioxole ring system directly N-linked to the carboxamide, matching the pharmacophore geometry of known ET antagonists. Analogously, 3-amino-N-phenyl-1-benzofuran-2-carboxamide derivatives lacking the methylenedioxy bridge are predicted to lose critical oxygen-mediated interactions, and published SAR demonstrates that benzodioxole-to-phenyl replacement consistently reduces target binding affinity by factors of 5- to 50-fold in ET receptor and PDE4 inhibitor series [2].

Endothelin receptor GPCR pharmacology Pharmacophore modeling

Commercially Available Purity Profile Enables Immediate Use Without Recrystallization vs. Discontinued or Uncharacterized Analogs

The target compound is actively stocked by multiple independent suppliers with documented purity: AK Scientific (95%), Leyan (98%), Fluorochem (≥95%), and Fujifilm Wako (reagent grade) . In contrast, close analogs such as 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (CAS 872612-81-2) and 3-amino-N-(3-(trifluoromethyl)phenyl)-1-benzofuran-2-carboxamide (CAS 914207-27-5) are listed with limited or no purity certification and are either discontinued or available only through single-source vendors . The target compound's multisource availability with consistent purity ≥95% reduces the risk of supply chain interruption and batch-to-batch variability, a key consideration for longitudinal studies.

Chemical procurement Quality control Assay-ready compounds

Optimal Use Cases for 3-Amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide Based on Verified Differentiation Evidence


Fragment-Based and Focused Library Synthesis Requiring a Free 3-Amino Handle

Medicinal chemistry teams constructing benzofuran-2-carboxamide libraries will benefit from the target compound's free 3-amino group as a direct coupling site, eliminating the deprotection step required by 3-acetamido analogs . The multisource commercial availability at ≥95% purity supports high-throughput parallel synthesis workflows without pre-purification, as confirmed by vendor QC data from AKSci and Leyan .

Endothelin Receptor and PDE4-Targeted Screening Campaigns

The intact N-(1,3-benzodioxol-5-yl) moiety structurally recapitulates the oxygen-rich pharmacophore found in potent ET receptor antagonists and PDE4 inhibitors. Published SAR demonstrates that benzodioxole-to-phenyl substitution reduces target affinity by 5- to 50-fold, making the target compound a more appropriate screening candidate than simpler N-phenyl benzofuran-2-carboxamides [1].

Leukocyte Adhesion Inhibition Assays Leveraging 3-Amino Benzofuran-2-Carboxamide Pharmacophore

The 3-amino benzofuran-2-carboxamide scaffold is explicitly claimed in US Patent 5,350,748 as an inhibitor of leukocyte adherence to vascular endothelium. The target compound, bearing both the 3-amino and N-benzodioxole features, is structurally positioned within the claimed chemical space, offering a starting point for anti-inflammatory phenotypic screening programs [2].

Longitudinal Preclinical Studies Requiring Reproducible Compound Supply

With at least three active commercial suppliers providing purity-certified material (95–98%), the target compound offers supply chain redundancy that close analogs cannot match. This is critical for in vivo pharmacokinetic, toxicology, or chronic dosing studies where batch consistency and assured resupply are mandatory, and where analogs such as the 3-acetamido derivative (CAS 872612-81-2) are discontinued or single-source only .

Quote Request

Request a Quote for 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.